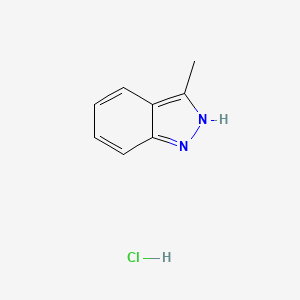

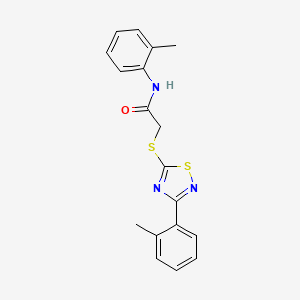

methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazine, which is a type of organic compound that contains a benzene ring fused to a thiazine ring . The presence of fluorine and bromine atoms suggests that it might have been synthesized for specific properties, possibly for use in medicinal chemistry or materials science.

Synthesis Analysis

While the exact synthesis process for this compound is not available, benzothiazines are generally synthesized through cyclization reactions . The presence of the bromophenyl and fluoro groups suggests that halogenation reactions were likely involved in its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .

Aplicaciones Científicas De Investigación

Synthesis Methods and Precursors

Precursor for Antiosteoarthritis Derivatives : A study by Vidal, Madelmont, and Mounetou (2006) demonstrated the use of a similar benzothiazine derivative as a precursor for synthesizing quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).

Synthesis of Novel Azo Disperse Dyes : Rajagopal and Seshadri (1990) utilized a benzothiazine derivative in the synthesis of azo disperse dyes for polyester, focusing on the relationship between color and constitution, and evaluating their application properties (Rajagopal & Seshadri, 1990).

Biological and Medical Research

Antibacterial and DPPH Radical Scavenging Activities : A study by Zia-ur-Rehman et al. (2009) synthesized novel benzothiazine derivatives with preliminary evaluations showing antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Antimicrobial Activity Evaluation : Patel et al. (2016) synthesized various 1,2-benzothiazines to evaluate their antimicrobial activity against certain bacteria, contributing to the understanding of structure-activity relationships in this class of compounds (Patel et al., 2016).

Potential Antitumor Properties : Bradshaw et al. (2002) conducted preclinical evaluations of amino acid prodrugs of novel antitumor benzothiazoles, which showed selective potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).

Chemical Properties and Applications

Crystallographic Studies : A study by Arshad et al. (2013) on the crystallographic properties of a benzothiazine derivative revealed insights into its structure and potential applications in material science (Arshad et al., 2013).

Synthesis and Characterization of Fluorinated Compounds : Jagadhani, Kundlikar, and Karale (2015) worked on the synthesis and characterization of fluorinated benzothiazines, contributing to the understanding of their chemical properties (Jagadhani, Kundlikar, & Karale, 2015).

Novel Synthesis Methods for Derivatives : Harmata et al. (2005) developed new methods for synthesizing benzothiazines and benzoisothiazoles, expanding the chemical toolbox for creating these compounds (Harmata et al., 2005).

Propiedades

IUPAC Name |

methyl 4-(3-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCCTOZHVOQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2697901.png)

![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)

![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)

![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)

![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)